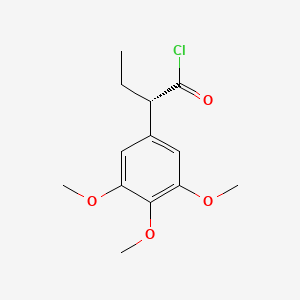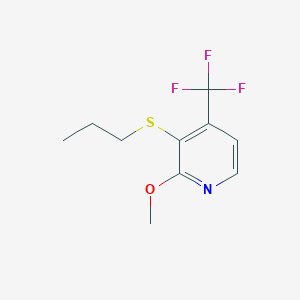![molecular formula C13H7BrF5NO B13427190 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale .
化学反应分析
Types of Reactions
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Reduction: The bromine and fluorine substituents can be selectively reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitroaniline or azo compounds, while substitution reactions can produce a variety of substituted anilines .
科学研究应用
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly valuable in applications requiring high reactivity and specificity .
属性
分子式 |
C13H7BrF5NO |
|---|---|
分子量 |
368.10 g/mol |
IUPAC 名称 |
4-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChI 键 |
RGMVHKUQUQXYHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



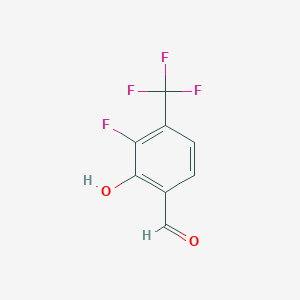
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

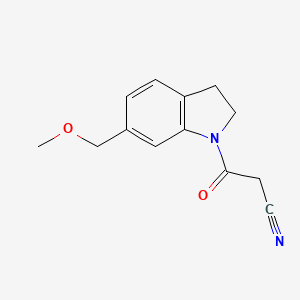
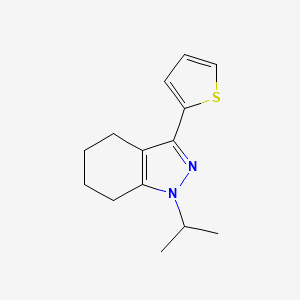
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
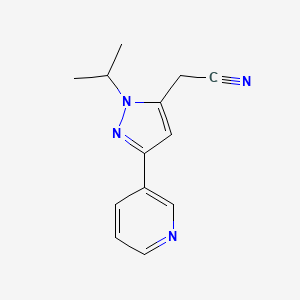
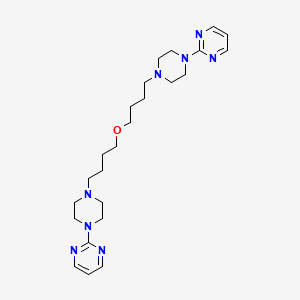
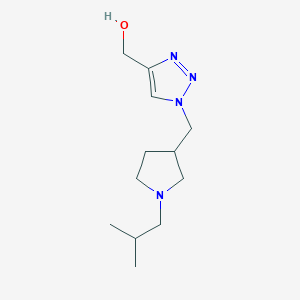
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
